methyl N-(2-oxo-1-adamantyl)carbamate
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Overview
Description
Methyl N-(2-oxo-1-adamantyl)carbamate is a chemical compound that belongs to the class of adamantane derivatives. Adamantane is a tricyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The incorporation of the adamantane moiety into various compounds often enhances their lipophilicity, stability, and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(2-oxo-1-adamantyl)carbamate typically involves the reaction of 2-oxo-1-adamantylamine with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(2-oxo-1-adamantyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The adamantane moiety can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated adamantane derivatives.
Scientific Research Applications
Methyl N-(2-oxo-1-adamantyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and lipophilicity.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of methyl N-(2-oxo-1-adamantyl)carbamate involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. The carbamate group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and anti-Parkinsonian drug.
Rimantadine: Similar to amantadine, used for antiviral purposes.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness
Methyl N-(2-oxo-1-adamantyl)carbamate is unique due to its specific combination of the adamantane moiety and the carbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl N-(2-oxo-1-adamantyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-16-11(15)13-12-5-7-2-8(6-12)4-9(3-7)10(12)14/h7-9H,2-6H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCWSWGOFPGKHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC12CC3CC(C1)CC(C3)C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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